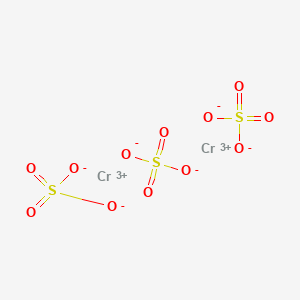
CHROMIC SULFATE
Cat. No. B079939
Key on ui cas rn:
14489-25-9
M. Wt: 392.2 g/mol
InChI Key: GRWVQDDAKZFPFI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US05395601
Procedure details


The neutral solution of sodium chromate was poured into an acidating tank, and again the above-mentioned sodium hydrogen sulfate was added, to neutralize to Ph=1.5-2.0, which converted Na2CrO4 to Na2Cr2O7. Next, 2.181 Kg of sucrose crystals were added slowly while continuously agitating to form basic chromium sulfate. No Cr+6 was detected indicating that the reductive reaction had proceeded to completion.


[Compound]
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
sucrose
Quantity
2.181 kg
Type
reactant
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[Cr:1]([O-])([O-])(=O)=O.[Na+].[Na+].[S:8]([O-:12])([OH:11])(=[O:10])=[O:9].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1] |f:0.1.2,3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
Na2CrO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
Na2Cr2O7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
sucrose
|
|
Quantity
|
2.181 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while continuously agitating
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05395601
Procedure details


The neutral solution of sodium chromate was poured into an acidating tank, and again the above-mentioned sodium hydrogen sulfate was added, to neutralize to Ph=1.5-2.0, which converted Na2CrO4 to Na2Cr2O7. Next, 2.181 Kg of sucrose crystals were added slowly while continuously agitating to form basic chromium sulfate. No Cr+6 was detected indicating that the reductive reaction had proceeded to completion.


[Compound]
Name
Na2CrO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
Na2Cr2O7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
sucrose
Quantity
2.181 kg
Type
reactant
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
[Cr:1]([O-])([O-])(=O)=O.[Na+].[Na+].[S:8]([O-:12])([OH:11])(=[O:10])=[O:9].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>>[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[Cr+3:1] |f:0.1.2,3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
Na2CrO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
Na2Cr2O7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
sucrose
|
|
Quantity
|
2.181 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while continuously agitating
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
